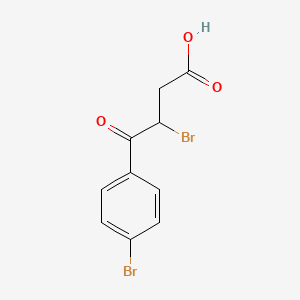
1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(2-phenylethylthio)-7-benzyl-1,3,7-trihydropurine-2,6-dione is a purine derivative that has been widely studied for its potential therapeutic applications. It is also known as DMPET, and its chemical structure is shown below.
Mechanism of Action
The mechanism of action of DMPET involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, DMPET disrupts the proliferation of cancer cells and promotes cell death.
Biochemical and Physiological Effects:
DMPET has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPET is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, the high cost of synthesis can also be a limiting factor.
Future Directions
There are several future directions for the study of DMPET, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its effects on other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate the exact mechanism of action of DMPET and its potential side effects.
Synthesis Methods
The synthesis of DMPET involves several steps, including the reaction of 8-mercaptoguanine with 2-phenylethyl bromide, followed by the reaction with benzyl bromide and the cyclization of the resulting intermediate. The final product is obtained after purification and characterization.
Scientific Research Applications
DMPET has been extensively studied for its potential application in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
properties
CAS RN |
332905-30-3 |
|---|---|
Molecular Formula |
C22H22N4O2S |
Molecular Weight |
406.5 |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-24-19-18(20(27)25(2)22(24)28)26(15-17-11-7-4-8-12-17)21(23-19)29-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
DYAASOOLNICKAL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903822.png)
![4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2903823.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-3-yl)propanenitrile](/img/structure/B2903825.png)
![4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2903827.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)


![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)